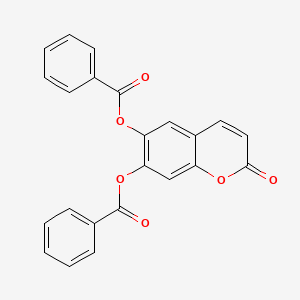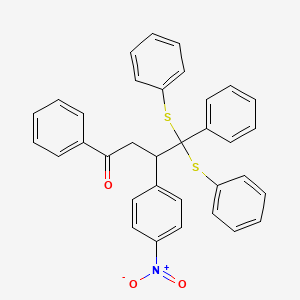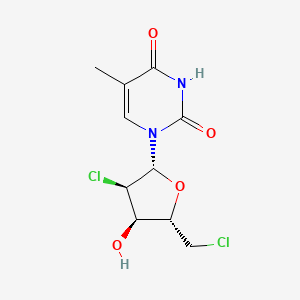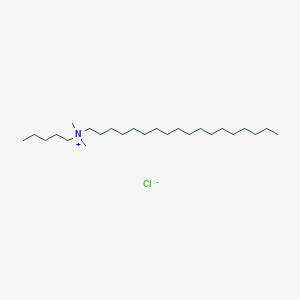![molecular formula C26H25NO3 B14403787 N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide CAS No. 88122-86-5](/img/structure/B14403787.png)
N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: is an organic compound characterized by the presence of two naphthalen-2-yloxy groups attached to an ethyl acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with ethyl 2-cyano-3-ethoxyacrylate in dry ethanol under reflux conditions . The reaction mixture is heated with stirring for about 2 hours, and the product is obtained upon cooling to room temperature .
Industrial Production Methods: While specific industrial production methods for N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.
Reduction: Reduction reactions can yield simpler amide derivatives.
Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Naphthalen-2-yloxy derivatives.
Reduction: Simpler amide derivatives.
Substitution: New compounds with modified naphthalen-2-yloxy groups.
Scientific Research Applications
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of electroluminescent devices.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of environmentally friendly insecticides.
Mechanism of Action
The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-[(naphthalen-2-yl)oxy]acetamide: Shares structural similarities but lacks the bis-ethyl acetamide backbone.
2-(naphthalen-2-yloxy)acetohydrazide: Another related compound with different functional groups.
Uniqueness: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to its dual naphthalen-2-yloxy groups and ethyl acetamide backbone, which confer distinct chemical and biological properties.
Properties
CAS No. |
88122-86-5 |
|---|---|
Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-bis(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3 |
InChI Key |
LAZMWWIKUCBHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)



![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)

![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)


![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)

